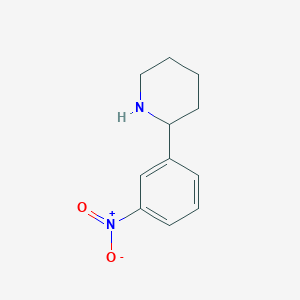

2-(3-Nitrophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)10-5-3-4-9(8-10)11-6-1-2-7-12-11/h3-5,8,11-12H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKTXKVFNIGZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270541-74-6 | |

| Record name | 2-(3-nitrophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Nitrophenyl Piperidine and Analogous Structures

Classical and Modern Approaches to Piperidine (B6355638) Ring Construction

The formation of the piperidine core, a prevalent scaffold in pharmaceuticals, can be achieved through a variety of synthetic routes. These include the reduction of pyridine (B92270) precursors, intramolecular cyclization of linear chains, and the convergence of multiple reactants in a single pot.

Catalytic Hydrogenation and Reductive Cyclization Strategies

Catalytic hydrogenation of the corresponding pyridine ring is a fundamental and direct method for synthesizing piperidine scaffolds. This approach typically involves the reduction of a pyridine derivative using hydrogen gas in the presence of a metal catalyst. researchgate.net Traditional methods often require high temperatures (30-160°C) and pressures (20-60 atm H2) to achieve the transformation. chemrxiv.org For instance, the reduction of 2-cyano-5-nitropyridine to its corresponding aminopiperidine has been noted to be challenging, with methods like using iron with an acid providing a reproducible, scalable reaction. researchgate.net

More recent advancements have focused on developing milder and more efficient hydrogenation conditions. Electrocatalytic hydrogenation has emerged as a promising alternative, enabling the reduction of pyridines at ambient temperature and pressure. researchgate.netchemrxiv.org One such system utilizes a membrane electrode assembly with a carbon-supported rhodium (Rh/KB) catalyst, achieving quantitative conversion of pyridine to piperidine with high current efficiency. chemrxiv.org This electrocatalytic method avoids the need for acidic additives, which can cause corrosion and increase waste. researchgate.net

Reductive cyclization strategies also provide a pathway to the piperidine ring. For example, the hydrogenation of furfurylamine (B118560) or tetrahydrofurfurylamine (B43090) over a cobalt catalyst can produce piperidine. google.com The reaction proceeds through the cleavage of the furan (B31954) ring's oxygen-carbon bond, followed by intramolecular dehydration and cyclization to form the six-membered nitrogen-containing ring. google.com

Table 1: Comparison of Pyridine Hydrogenation Methods

| Method | Catalyst | Conditions | Key Features | Source(s) |

|---|---|---|---|---|

| Thermal Hydrogenation | Heterogeneous (e.g., Rh, Pt) | 30-160°C, 20-60 atm H₂ | Established, high energy input | chemrxiv.org |

| Electrocatalytic Hydrogenation | Rhodium on Ketjen black (Rh/KB) | Ambient temp & pressure | Milder conditions, high efficiency | researchgate.netchemrxiv.org |

| Chemical Reduction | Iron (Fe) in acid | Not specified | Effective for challenging substrates | researchgate.net |

Intramolecular Cyclization Reactions (e.g., Electrophilic, Aza-Michael, Radical-Mediated)

Intramolecular cyclization reactions offer a powerful means of constructing the piperidine ring from acyclic precursors. These methods rely on forming a carbon-nitrogen bond by connecting the ends of a suitably functionalized linear chain.

An example of an electrophilic cyclization is the intramolecular amination of sp³ C-H bonds. nih.gov In this one-pot procedure, a 5-aryl aldehyde reacts with N-toluenesulfonamide in the presence of a Lewis acid like BF₃·OEt₂. This forms an N-tosylimine, which then undergoes a hydride transfer-mediated cyclization to yield a 2-arylpiperidine. nih.gov The reaction is highly stereoselective, with the stereochemistry being thermodynamically controlled. nih.gov

Radical-mediated cyclizations provide another route. For instance, polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes through an intramolecular radical cascade initiated by triethylborane. mdpi.com Other radical approaches involve the cyclization of linear amino-aldehydes using a cobalt(II) catalyst. mdpi.com More recently, methods for the intramolecular radical C-H amination of linear amines have been developed using either electrolysis for anodic C-H bond activation or copper catalysis to activate N-F and C-H bonds. mdpi.com

Aza-Michael or 6-endo-trig cyclizations are also employed. The intramolecular cyclization of amides bearing an alkene group can be achieved via hydride transfer, proceeding efficiently in polar solvents. mdpi.com

Multi-Component Reaction Sequences for Piperidine Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, constructing the piperidine scaffold in a convergent manner.

One notable MCR assembles the piperidine ring through the sequential formation of four new chemical bonds. rsc.orgrsc.org This method uses a 2-methyleneaziridine, which undergoes regiocontrolled ring-opening with a Grignard reagent in the presence of copper(I) iodide to form a metalloenamine. rsc.org Subsequent alkylation with a 1,3-difunctionalized electrophile, followed by imine reduction and in situ cyclization, yields the 2-substituted piperidine. rsc.org This strategy was successfully applied to the stereoselective synthesis of the alkaloid (S)-coniine with high diastereocontrol. rsc.orgrsc.org

Another powerful approach is a four-component reaction that yields polysubstituted 2-piperidinones, which can be precursors to piperidines. acs.org This reaction combines substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates in a cascade process involving Michael addition, nitro-Mannich reaction, and lactamization. acs.org The process demonstrates high stereoselectivity. acs.org

The aza-Sakurai reaction provides a further example of a cascade approach. An imine, formed in situ from an amino allylsilane and an aryl aldehyde, undergoes an acid-catalyzed aza-Sakurai cyclization to assemble 2-aryl-4-exo-methylenepiperidines in a single step. researchgate.net

Enantioselective and Diastereoselective Synthesis of Chiral 2-(3-Nitrophenyl)piperidine

Creating chiral this compound with a specific three-dimensional arrangement requires advanced asymmetric synthesis techniques. These methods utilize chiral catalysts or enzymes to control the formation of stereocenters, leading to enantiomerically enriched products.

Organocatalytic and Metal-Catalyzed Asymmetric Methods

Asymmetric catalysis using transition metals is a premier strategy for synthesizing chiral piperidines. Iridium-catalyzed asymmetric hydrogenation of N-benzyl or N-alkyl pyridinium (B92312) salts is a particularly effective method for producing α-aryl and α-heteroaryl piperidines with high enantioselectivity (up to 99.3:0.7 er). acs.orgnih.gov DFT calculations suggest an outer-sphere dissociative mechanism where the initial protonation of an enamine intermediate is the key stereochemistry-determining step. acs.org

Rhodium catalysis is also prominent. A rhodium-catalyzed asymmetric reductive Heck reaction between arylboronic acids and a dihydropyridine (B1217469) derivative provides 3-substituted tetrahydropyridines with excellent yield and enantioselectivity. snnu.edu.cnorganic-chemistry.orgnih.gov A subsequent reduction step then furnishes the final enantioenriched 3-substituted piperidine. snnu.edu.cn Another rhodium-based method involves an asymmetric reductive transamination (ART) of N-alkylpyridinium salts using a chiral primary amine as the chirality source, which circumvents the need for chiral ligands or hydrogen gas. bohrium.com This reaction proceeds with good yields and high diastereoselectivities. bohrium.com

Organocatalysis offers a metal-free alternative for asymmetric piperidine synthesis. A biomimetic approach using organocatalysts can produce 2-substituted piperidines in high enantiomeric excess. researchgate.net For example, a formal synthesis of (-)-Paroxetine, a well-known 2-arylpiperidine-containing drug, has been achieved using an organocatalytic cascade. researchgate.net

Table 2: Selected Asymmetric Catalytic Methods for Chiral Piperidine Synthesis

| Catalyst System | Reaction Type | Substrate | Chirality Source | Stereoselectivity (er/dr) | Source(s) |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ / MeO-BoQPhos | Asymmetric Hydrogenation | 2-Alkylpyridinium Salt | Chiral Ligand | Up to 93:7 er | nih.gov |

| [Cp*RhCl₂]₂ | Asymmetric Reductive Transamination | N-Alkylpyridinium Salt | Chiral Amine (e.g., (R)-PEA) | High d.r. | bohrium.com |

| [Rh(cod)OH]₂ / (S)-Segphos | Asymmetric Reductive Heck | Dihydropyridine / Arylboronic Acid | Chiral Ligand | High e.e. | organic-chemistry.orgnih.gov |

| Iridium / Fandol-Phos Ligand | Asymmetric Hydrogenation | N-Benzylpyridinium Salt | Chiral Ligand | Up to 99.3:0.7 er | acs.org |

| Proline-derived catalyst | Mannich Reaction | Imine / Acetone | Organocatalyst | Not specified | researchgate.net |

Enzymatic Oxidation and Radical Cross-Coupling Strategies

The intersection of biocatalysis and radical chemistry has opened new, efficient pathways to complex piperidines. acs.org These strategies leverage the high selectivity of enzymes to install functional "handles" on the piperidine core, which can then be used in subsequent chemical transformations. acs.orgthieme-connect.com

A chemo-enzymatic approach can achieve the asymmetric dearomatization of activated pyridines. acs.org This one-pot cascade often involves an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. acs.org Another multi-enzyme cascade utilizes galactose oxidase and an imine reductase to convert protected amino alcohols into chiral aminopiperidines with high enantiopurity. rsc.org This streamlined one-pot process is advantageous as it prevents the racemization of unstable intermediates. rsc.org

A recently developed two-step strategy combines enzymatic C-H oxidation with radical cross-coupling. acs.org Chemists used directed evolution to develop enzymes that selectively oxidize specific C-H bonds on commercially available chiral piperidines, installing hydroxyl groups. acs.org These hydroxyl groups then serve as sites for radical cross-coupling reactions to forge new carbon-carbon bonds, providing rapid access to complex piperidine structures that might otherwise require lengthy synthetic sequences. acs.orgthieme-connect.com This approach avoids the need for precious metal catalysts or expensive chiral ligands, making it highly attractive. acs.org

Regioselective Functionalization of Piperidine Nuclei for Aryl Substituent Incorporation

The precise introduction of aryl substituents onto the piperidine ring is a critical step in the synthesis of this compound and its analogs. Regioselective functionalization allows for the controlled placement of the aryl group at specific positions, which is paramount for determining the pharmacological and chemical properties of the final compound. Various advanced synthetic strategies have been developed to achieve this, primarily focusing on C-H activation, directed metalation, and the use of pre-functionalized piperidine precursors.

One prominent approach involves the direct C-H arylation of the piperidine nucleus. This method is highly desirable due to its atom economy, as it avoids the need for pre-installed functional groups. Catalyst-controlled C-H functionalization has emerged as a powerful tool for achieving site selectivity. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed to generate 2-substituted piperidines. The choice of catalyst and the nature of the nitrogen-protecting group on the piperidine ring are crucial in directing the arylation to the desired position. d-nb.infonih.gov For example, the use of specific chiral dirhodium tetracarboxylate catalysts can enhance both diastereoselectivity and enantioselectivity in the formation of C2-functionalized products. d-nb.info

Palladium-catalyzed cross-coupling reactions are also a cornerstone of regioselective arylation. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, has been adapted for the synthesis of 2-arylpiperidines. A notable strategy involves the palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids. organic-chemistry.orgresearchgate.net This method provides access to highly functionalized 2-aryldihydropyridinones, which can be readily converted to the desired 2-arylpiperidines. organic-chemistry.org The use of non-phosphine-ligand palladium precatalysts under mild conditions allows for a broad substrate scope, accommodating various functional groups on the aryl partner. organic-chemistry.orgresearchgate.net

Another strategy for regioselective arylation is the use of directing groups. An aminoquinoline auxiliary at the C(3) position of the piperidine ring can direct palladium-catalyzed C-H arylation to the C(4) position with excellent regio- and stereoselectivity. acs.org This method allows for the synthesis of cis-3,4-disubstituted piperidines. acs.org While this directs arylation away from the C2 position, it highlights the power of directing groups in controlling the site of functionalization on the piperidine ring.

Furthermore, the functionalization of pre-existing piperidine derivatives offers a reliable route to specific isomers. For instance, the kinetic resolution of 2-aryl-4-methylenepiperidines by asymmetric deprotonation using a chiral base system allows for the synthesis of enantioenriched 2,4-disubstituted piperidines. acs.org This method provides access to functionalizable piperidine fragments that can be further elaborated. acs.org

The table below summarizes some of the key methodologies for the regioselective arylation of piperidine nuclei.

| Methodology | Catalyst/Reagent | Position of Arylation | Key Features |

| C-H Insertion | Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | C2 | Catalyst and protecting group control site selectivity. d-nb.infonih.gov |

| Suzuki-Miyaura Coupling | Palladium catalysts (e.g., Pd₂(dba)₃) | C2 | Utilizes aza-Achmatowicz rearrangement products and arylboronic acids. organic-chemistry.orgresearchgate.net |

| Directed C-H Arylation | Palladium catalysts with C(3) aminoquinoline directing group | C4 | Provides access to cis-3,4-disubstituted piperidines. acs.org |

| Asymmetric Deprotonation | n-BuLi with (-)-sparteine (B7772259) | C2 | Kinetic resolution of 2-arylpiperidines. acs.org |

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.com Key strategies in this area include the use of multicomponent reactions, environmentally friendly solvents, and catalysts that are efficient and recyclable. growingscience.comsemanticscholar.orgresearchgate.net

Multicomponent Reactions (MCRs) are a cornerstone of green synthesis, as they combine three or more reactants in a single step to form a complex product, thereby increasing atom, pot, and step economy (PASE). capes.gov.bryork.ac.ukwhiterose.ac.uk The synthesis of highly functionalized piperidines can be achieved through one-pot, multicomponent condensation reactions involving an aromatic aldehyde (such as 3-nitrobenzaldehyde), an amine, and a β-keto ester. researchgate.netrsc.org These reactions often proceed with high yields and can be catalyzed by a variety of substances, including environmentally benign catalysts like zirconium(IV) chloride, indium(III) chloride, or even organocatalysts under mild conditions. capes.gov.brresearchgate.net The advantages of MCRs include shorter reaction times, reduced solvent usage, and simplified purification procedures. rsc.org

The choice of solvent is another critical aspect of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several synthetic routes for piperidine derivatives have been developed using water as the reaction medium. growingscience.comsemanticscholar.org For example, a one-pot multicomponent synthesis of highly substituted piperidines has been reported using sodium lauryl sulfate (B86663) (SLS) as a catalyst in water at room temperature. semanticscholar.org This approach eliminates the need for volatile and often toxic organic solvents.

The use of efficient and recyclable catalysts is also paramount. Catalysts that are inexpensive, readily available, and can be easily separated from the reaction mixture and reused contribute significantly to the greenness of a synthetic process. researchgate.net Examples include the use of citric acid, a green and biodegradable catalyst, for the one-pot, multicomponent synthesis of highly substituted piperidines. growingscience.com Similarly, the use of renewable starting materials, such as furfurylamine derived from biomass in the synthesis of 2-arylpiperidines, offers a sustainable pathway for producing these valuable compounds. organic-chemistry.org

The principles of green chemistry applied to piperidine synthesis are summarized in the table below.

| Green Chemistry Principle | Application in Piperidine Synthesis | Example |

| Atom Economy | Multicomponent reactions (MCRs) that incorporate most of the atoms from the reactants into the final product. researchgate.netrsc.org | One-pot synthesis of functionalized piperidines from an aldehyde, amine, and β-keto ester. researchgate.net |

| Use of Safer Solvents | Replacing volatile organic solvents with water or conducting reactions under solvent-free conditions. growingscience.comsemanticscholar.org | SLS-catalyzed multicomponent synthesis of piperidines in water. semanticscholar.org |

| Use of Renewable Feedstocks | Utilizing starting materials derived from biomass. organic-chemistry.org | Synthesis of 2-arylpiperidines from renewable furfurylamine. organic-chemistry.org |

| Catalysis | Employing efficient, recyclable, and environmentally benign catalysts. growingscience.comresearchgate.net | Use of citric acid or ZrCl₄ as catalysts in multicomponent syntheses. growingscience.comresearchgate.net |

| Energy Efficiency | Conducting reactions at room temperature or using energy-efficient methods like microwave irradiation. tandfonline.comrsc.org | Room temperature synthesis of tetrahydropyridines using TBAB/I₂. rsc.org |

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more efficient, economical, and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 2 3 Nitrophenyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center, readily participating in a range of reactions.

The secondary amine of 2-(3-nitrophenyl)piperidine can be readily functionalized through N-alkylation, N-acylation, and other derivatization reactions.

N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide, typically in the presence of a base to neutralize the resulting hydrohalic acid. The general scheme for N-alkylation involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate or triethylamine. For instance, piperidine derivatives can be N-alkylated by reacting them with alkyl halides in a suitable solvent like DMF. google.com Reductive amination, which involves the reaction with a carbonyl compound in the presence of a reducing agent, is another effective method for N-alkylation.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using various acylating agents such as acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a base to scavenge the acid byproduct. For example, the reaction with acetic anhydride (B1165640) under catalyst-free conditions is a highly efficient method for the N-acylation of amines. orientjchem.org This transformation is useful for the synthesis of amides and for installing a protecting group on the nitrogen atom.

N-Derivatization: A variety of other derivatives can be prepared from the piperidine nitrogen. For instance, N-sulfonylation can be accomplished by reacting with a sulfonyl chloride, such as 3-nitrobenzenesulfonyl chloride, in the presence of a base. nih.gov This reaction yields sulfonamides, which are important functional groups in medicinal chemistry.

A summary of representative N-alkylation and N-acylation reactions for piperidine derivatives is presented in the interactive table below.

| Reaction Type | Reagent | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide (e.g., Propyl Bromide) | N-Alkylpiperidine | Base (e.g., K2CO3), Solvent (e.g., DMF) |

| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | N-Acetylpiperidine | Often catalyst-free, may use a base |

| N-Sulfonylation | Sulfonyl Chloride (e.g., 3-Nitrobenzenesulfonyl chloride) | N-Sulfonylpiperidine | Base, suitable solvent |

While the piperidine ring is generally stable, it can undergo ring-opening and ring-expansion reactions under specific conditions.

Ring-Opening: Oxidative cleavage of the piperidine ring can be initiated by photochemically induced single electron transfer, leading to the formation of amino aldehydes. N-acyl piperidines can also undergo ring-opening reactions under certain reductive or oxidative conditions.

Ring-Expansion: Ring expansion of piperidine derivatives is less common but can be achieved through specific rearrangement reactions. For example, treatment of cyclic β-amino alcohols with reagents like diethylaminosulfur trifluoride (DAST) can induce ring expansion via an aziridinium (B1262131) intermediate. arkat-usa.org Such transformations can provide access to larger nitrogen-containing heterocycles like azepanes. A strategy for preparing complex azepanes from simple nitroarenes involves a photochemical dearomative ring-expansion centered on the conversion of the nitro group into a singlet nitrene. rwth-aachen.de

Chemical Transformations of the Nitrophenyl Moiety

The nitrophenyl group of this compound is a key site for chemical modifications, primarily involving the reduction of the nitro group and substitution reactions on the aromatic ring.

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a wide array of synthetic possibilities.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), or chemical reduction using metals such as tin, iron, or zinc in acidic media. The resulting 2-(3-aminophenyl)piperidine is a valuable intermediate for further derivatization.

Subsequent Derivatizations: The newly formed amino group can undergo a plethora of reactions. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or diazotized to form a diazonium salt. This diazonium salt can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups.

The table below summarizes some common derivatization reactions of the amino group.

| Reaction Type | Reagent | Product Functional Group |

| Acylation | Acyl Chloride/Anhydride | Amide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Diazotization/Sandmeyer | NaNO2, HX then CuX | Halogen, Cyano, etc. |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the phenyl ring towards substitution reactions is significantly influenced by the presence of the nitro group and the piperidine substituent.

Nucleophilic Aromatic Substitution: The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when it is positioned ortho or para to a suitable leaving group. In this compound, the nitro group is meta to the piperidine substituent, which is not a typical leaving group. Therefore, direct SNAr on this molecule is unlikely. However, if a leaving group were present at the 2-, 4-, or 6-position relative to the nitro group, SNAr reactions with various nucleophiles would be feasible.

Stereochemical Control and Selectivity in Reactions of this compound

The presence of a stereocenter at the C2 position of the piperidine ring introduces the element of stereochemistry into the reactions of this compound. Reactions can proceed with retention or inversion of configuration, or they can lead to the formation of diastereomers if a new stereocenter is created.

The stereochemical outcome of reactions can often be controlled by the choice of reagents and reaction conditions. For example, in the synthesis of substituted piperidines, stereocontrol can be achieved through diastereoselective reductions of imines or enamines, or through stereoselective alkylation reactions. The conformational preference of the piperidine ring and the steric hindrance posed by the substituents play a crucial role in directing the approach of reagents, thereby influencing the stereoselectivity of the reaction. In the synthesis of 2,6-disubstituted piperidines, the relative stereochemistry can be controlled by the choice of reducing agent for an intermediate enamine, leading to either cis or trans products.

Diastereoselectivity and Enantioselectivity in Reaction Products

The control of stereochemistry is a critical aspect of the synthesis and functionalization of substituted piperidines. nih.gov For a molecule like this compound, which possesses a stereocenter at the C2 position, achieving high levels of diastereoselectivity and enantioselectivity in its reactions is essential for accessing specific stereoisomers.

One powerful method for obtaining enantioenriched 2-arylpiperidines is through the kinetic resolution of a racemic mixture. nih.gov This technique involves the use of a chiral reagent or catalyst that reacts at a different rate with each enantiomer of the starting material. For instance, the kinetic resolution of N-Boc-2-arylpiperidines can be achieved through asymmetric deprotonation using a chiral base system, such as n-butyllithium (n-BuLi) in complex with (-)-sparteine (B7772259) or a (+)-sparteine surrogate. nih.gov This process selectively removes a proton from one enantiomer, allowing for its subsequent reaction or for the recovery of the unreacted, enantioenriched starting material. nih.gov The reaction has been shown to be effective for a range of 2-arylpiperidines, tolerating various substituents on the aromatic ring. acs.org

The following table illustrates the effectiveness of kinetic resolution on various N-Boc-2-arylpiperidines, which can be considered as models for the behavior of N-Boc-2-(3-nitrophenyl)piperidine under similar conditions.

Table 1: Kinetic Resolution of N-Boc-2-arylpiperidines via Asymmetric Deprotonation

| Aryl Substituent | Chiral Ligand | Recovered Starting Material Yield (%) | Enantiomeric Ratio (er) of Recovered Material | Ref |

|---|---|---|---|---|

| Phenyl | (-)-sparteine | 40 | 97:3 | nih.gov |

| 4-Fluorophenyl | (-)-sparteine | 42 | 96:4 | acs.org |

| 4-Chlorophenyl | (-)-sparteine | 41 | 95:5 | acs.org |

| 4-Trifluoromethylphenyl | (-)-sparteine | 39 | 93:7 | acs.org |

| 3-Methoxyphenyl | (-)-sparteine | 48 | 94:6 | acs.org |

| Phenyl | (+)-sparteine surrogate | 45 | 3:97 | nih.gov |

Another key strategy for controlling stereochemistry is through diastereoselective reactions, where a chiral center in the starting material influences the creation of a new stereocenter. An enantiodivergent synthesis of 2-arylpiperidines has been developed starting from achiral or racemic aryl-δ-oxoacids and the chiral auxiliary (R)-phenylglycinol. rsc.orgnih.gov This process leads to the formation of chiral non-racemic bicyclic lactams. rsc.orgnih.gov The stereoselective reduction of these lactams can then provide access to different diastereomers of substituted 2-phenylpiperidines. nih.gov For example, the reduction of an 8a-aryl substituted lactam intermediate can lead to either cis- or trans-3-ethyl-2-phenylpiperidine, depending on the reducing agent used. nih.gov This demonstrates that the existing stereochemistry of a complex intermediate can direct the outcome of subsequent transformations, a principle that would apply to derivatives of this compound.

Furthermore, direct C-H functionalization of the piperidine ring offers a modern approach to creating new stereocenters. Rhodium-catalyzed C-H insertion reactions of N-protected piperidines with donor/acceptor carbenes have been shown to produce 2-substituted piperidines. nih.gov The diastereoselectivity and enantioselectivity of these reactions are highly dependent on the choice of both the nitrogen protecting group and the chiral rhodium catalyst. nih.gov For instance, the functionalization of N-Bs-piperidine with various aryldiazoacetates using the catalyst Rh₂(R-TPPTTL)₄ consistently yields high diastereoselectivity (29->30:1 dr). nih.gov

Retention and Inversion of Configuration During Transformations

The stereochemical outcome at a pre-existing stereocenter during a chemical transformation can result in either retention or inversion of its configuration. Understanding and controlling this aspect is crucial for the synthesis of stereochemically defined molecules.

Retention of configuration implies that the spatial arrangement of the substituents around a stereocenter is preserved during a reaction. fiveable.melibretexts.org A notable example in the chemistry of 2-arylpiperidines is the lithiation and subsequent trapping of enantioenriched N-Boc-2-arylpiperidines with an electrophile. acs.orgacs.org After kinetic resolution to obtain an enantioenriched sample of a 2-arylpiperidine, deprotonation at the 2-position followed by the addition of an electrophile leads to the formation of 2,2-disubstituted piperidines. acs.orgnih.gov Crucially, this process has been shown to proceed with retention of stereochemistry at the C2 position. acs.orgwhiterose.ac.uk This is attributed to the formation of a configurationally stable intermediate organolithium species. acs.org This methodology allows for the conversion of an enantioenriched 2-arylpiperidine into a more complex, enantioenriched 2,2-disubstituted piperidine without loss of stereochemical integrity. acs.org It is expected that enantioenriched N-Boc-2-(3-nitrophenyl)piperidine would behave similarly, allowing for the introduction of a second substituent at the C2 position with retention of the original configuration.

A formal Sɴ2 reaction with retention of configuration has been reported for a 2-substituted 3-piperidinol mesylate, which proceeds through a neighboring group participation mechanism involving a pyrrolidino-aziridinium intermediate. researchgate.net This highlights that the stereochemical outcome is not always straightforward and can be influenced by the substrate's structure and the reaction conditions.

The stereochemical fate of a reaction is, therefore, highly dependent on the reaction mechanism. For transformations involving this compound, it is anticipated that reactions proceeding through intermediates that maintain the stereochemical information, such as the configurationally stable organolithiums, will result in retention of configuration. Conversely, reactions that follow a classic Sɴ2 pathway would be expected to proceed with inversion of configuration.

Advanced Structural Characterization and Conformational Analysis of 2 3 Nitrophenyl Piperidine

Spectroscopic Techniques for Elucidating Intricate Structural Features

Spectroscopic analysis provides a powerful, non-destructive means to probe the molecular structure of 2-(3-nitrophenyl)piperidine. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and X-ray crystallography each offer unique insights into the connectivity, functional groups, and three-dimensional arrangement of the molecule in different physical states.

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the stereochemistry and dominant conformation of this compound in solution. The chemical shifts (δ), multiplicity, and coupling constants (J) of the piperidine (B6355638) ring protons are particularly informative.

In a typical chair conformation, protons on the piperidine ring are either in axial or equatorial positions, leading to distinct chemical shifts and coupling patterns. The proton at the C2 position (the methine proton) is directly coupled to the adjacent protons on C3 and C6. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. researchgate.net For this compound, the observation of large coupling constants for the C2 proton would strongly support a conformation where this proton is axial, placing the bulky 3-nitrophenyl substituent in the more stable equatorial position to minimize steric strain. researchgate.net

The chemical shifts of the aromatic protons provide confirmation of the 3-nitro substitution pattern, while the piperidine protons typically appear in the 1.5-3.5 ppm range. chemicalbook.com The ¹³C NMR spectrum complements this analysis, with the piperidine carbons resonating in the approximate range of 25-60 ppm and the aromatic carbons appearing further downfield. np-mrd.orgresearchgate.netchemicalbook.com The specific chemical shifts are influenced by the electron-withdrawing nature of the nitrophenyl group.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Piperidine N-H | 1.5 - 2.5 (broad) | - | Shift is concentration and solvent dependent. |

| Piperidine C2-H | 3.0 - 3.5 | 55 - 65 | Benzylic proton, deshielded. |

| Piperidine C3, C4, C5-H | 1.4 - 2.0 | 20 - 30 | Complex overlapping multiplets expected. |

| Piperidine C6-H | 2.6 - 3.2 | 45 - 55 | Adjacent to nitrogen. |

| Aromatic C-H | 7.5 - 8.4 | 120 - 150 | Pattern characteristic of a 1,3-disubstituted nitrobenzene. |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed "fingerprint" of the molecule by probing the vibrational modes of its functional groups. For this compound, key vibrational bands are expected for the N-H, C-H, N-O, and C-N bonds, as well as vibrations of the aromatic ring.

The N-H stretching vibration of the secondary amine in the piperidine ring is particularly sensitive to its environment. In a non-hydrogen-bonded state (e.g., in a dilute non-polar solvent), this band typically appears in the region of 3300-3500 cm⁻¹. In the solid state or in concentrated solutions, intermolecular hydrogen bonding (N-H···N or N-H···O) can cause this peak to broaden and shift to a lower frequency (e.g., 3100-3300 cm⁻¹). scispace.com

The nitro group (NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The presence of these strong bands is a clear indicator of the nitro substituent. Other significant peaks include C-H stretching vibrations for both the aliphatic piperidine ring (2850-3000 cm⁻¹) and the aromatic ring (3000-3100 cm⁻¹), as well as C=C stretching bands for the aromatic ring (1400-1600 cm⁻¹). nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| N-H Stretch (Piperidine) | 3100 - 3500 | Medium, broadens with H-bonding |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to strong |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to weak |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |

| C-N Stretch | 1180 - 1360 | Medium |

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound is not publicly available, analysis of related structures in the Cambridge Structural Database (CSD) allows for a well-founded prediction of its solid-state conformation. psds.ac.ukwustl.edure3data.org

It is highly anticipated that the piperidine ring would adopt a stable chair conformation. researchgate.netresearchgate.net The 3-nitrophenyl substituent at the C2 position would almost certainly occupy an equatorial position to minimize unfavorable steric interactions, specifically 1,3-diaxial strain, that would occur if it were in the axial position. nih.gov

In the crystal lattice, intermolecular interactions would play a crucial role in the packing arrangement. A primary interaction would likely be hydrogen bonding between the N-H proton of the piperidine ring of one molecule and an oxygen atom of the nitro group of a neighboring molecule (N-H···O). mdpi.com Additionally, π-π stacking interactions between the electron-deficient nitrophenyl rings of adjacent molecules could further stabilize the crystal packing. nih.gov Hirshfeld surface analysis of related crystal structures can be used to visualize and quantify these intermolecular contacts. nih.gov

| Parameter | Predicted Value/Feature | Basis of Prediction |

|---|---|---|

| Piperidine Ring Conformation | Chair | Lowest energy conformer for piperidines. researchgate.net |

| Substituent Position | Equatorial 3-nitrophenyl group | Minimization of steric hindrance. nih.gov |

| Primary Intermolecular Interaction | N-H···O Hydrogen Bond | Presence of H-bond donor (N-H) and acceptor (NO₂). |

| Secondary Intermolecular Interaction | π-π Stacking | Interaction between aromatic rings. nih.gov |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for small organic molecules. researchgate.net |

Conformational Isomerism of the Piperidine Ring and Aryl Substituent

The conformational flexibility of this compound is primarily centered around the interconversion of the piperidine ring and the rotation of the aryl substituent relative to the ring. These dynamic processes are governed by a delicate balance of steric repulsion and electronic interactions.

The piperidine ring, like cyclohexane (B81311), is not static but undergoes rapid conformational inversion at room temperature. The lowest energy conformation is the chair form. The process of ring inversion, or "chair flip," proceeds through higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. wikipedia.org

| Conformation | Relative Energy (kcal/mol) | Nature |

|---|---|---|

| Chair | 0 | Ground State |

| Twist-Boat | ~5.5 | Intermediate |

| Boat | ~6.9 | Transition State |

| Half-Chair | ~10.8 | Transition State |

The conformational preference in this compound is dictated by a combination of steric and electronic effects.

Steric Effects: The primary steric consideration is the size of the 3-nitrophenyl group. In an axial orientation, this bulky group would experience significant steric repulsion from the axial hydrogens at the C4 and C6 positions of the piperidine ring. These destabilizing 1,3-diaxial interactions make the axial conformation energetically unfavorable. Placing the 3-nitrophenyl group in the equatorial position directs it away from the ring, minimizing steric clash and resulting in a more stable conformation. pearson.com This steric preference for the equatorial position is the dominant factor in determining the ground-state geometry of 2-substituted piperidines. researchgate.net

Electronic Effects: Electronic effects, while generally secondary to steric hindrance in this case, also play a role. The 3-nitro group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring. This can affect the nature of the C2-C(Aryl) bond and potentially lead to subtle interactions, such as dipole-dipole interactions, that might slightly influence the rotational barrier of the aryl group or the precise geometry of the minimum energy conformation. However, these electronic influences are generally not strong enough to overcome the significant steric preference for the equatorial conformer. nih.govchemrxiv.org The interplay between steric repulsion and electron delocalization ultimately stabilizes the conformation where the large substituent avoids spatial congestion. nih.gov

Analysis of Chiroptical Properties for Enantiomerically Pure Compounds

Information not available in the searched scientific literature.

Theoretical and Computational Investigations of 2 3 Nitrophenyl Piperidine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. scirp.org It is highly effective for predicting molecular geometries and various thermochemical properties with considerable accuracy. scirp.orgnih.gov For 2-(3-nitrophenyl)piperidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms and to analyze its electronic characteristics. scirp.orgscispace.com

The non-rigid nature of the piperidine (B6355638) ring and the rotatable bond connecting it to the nitrophenyl group mean that this compound can exist in multiple conformations. The primary conformations of interest involve the orientation of the 3-nitrophenyl substituent, which can be in either an axial or an equatorial position relative to the piperidine ring.

DFT calculations are used to map the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers for interconversion. rsc.orgresearchgate.net By optimizing the geometry of each potential conformer, their relative energies can be calculated to determine the most stable structure. Typically, for substituted piperidines, the conformer with the bulky substituent in the equatorial position is energetically favored to minimize steric hindrance. The energy difference between the equatorial and axial conformers provides a quantitative measure of this preference.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 | Equatorial | 0.00 | 98.7 |

Note: Data are illustrative and represent typical findings for 2-substituted piperidines.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO is the innermost empty orbital, which can accept electrons, and its energy level corresponds to the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov For this compound, FMO analysis reveals how the electron-withdrawing nitro group and the electron-donating piperidine ring influence the distribution and energies of these orbitals, thereby predicting its reactive behavior.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | -1.8 | Indicates electron-accepting ability (electrophilicity) |

Note: Values are hypothetical, based on typical DFT calculations for similar aromatic nitro compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to attack by electrophiles. For this compound, such regions are expected around the oxygen atoms of the nitro group. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are susceptible to attack by nucleophiles. researchgate.net

Green regions represent neutral or near-zero potential.

The MEP surface for this compound would clearly show the electron-rich character of the nitro group's oxygen atoms and the nitrogen of the piperidine ring, while highlighting the electron-poor nature of the hydrogen atoms on the piperidine nitrogen and the aromatic ring.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Conformational Flexibility

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, particularly in a solution environment. researchgate.netnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and interactions with solvent molecules. mdpi.com

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and track its trajectory over nanoseconds. nih.gov Such simulations can reveal:

The preferred conformations in solution and the frequency of transitions between them (e.g., axial-equatorial flipping).

The stability of intramolecular hydrogen bonds.

The specific interactions with solvent molecules, such as hydrogen bonding between the piperidine N-H group and water.

Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical methods, especially DFT, can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. scispace.comnih.gov By comparing the calculated chemical shifts with experimental spectra, the proposed molecular structure and conformational preferences can be validated. nih.gov

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and corresponding intensities of a molecule. nih.gov These theoretical frequencies often require scaling to correct for anharmonicity and other systematic errors. The calculated IR spectrum can be compared with the experimental FT-IR spectrum to assign specific vibrational modes, such as the N-H stretch of the piperidine ring, C-H stretches, and the characteristic symmetric and asymmetric stretches of the nitro group. scispace.comnih.gov

Table 3: Hypothetical Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C2 (Piperidine) | 60.5 | 61.2 | 0.7 |

| C6 (Piperidine) | 46.8 | 47.1 | 0.3 |

| C1' (Aromatic) | 145.2 | 146.0 | 0.8 |

Note: Data are illustrative, demonstrating the typical agreement between experimental and DFT-calculated values.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. rsc.orgchemrxiv.org For reactions involving this compound, such as its synthesis via nucleophilic aromatic substitution or its participation in further reactions, DFT calculations can map out the entire reaction coordinate. researchgate.netnih.gov

This involves:

Locating Reactants, Intermediates, and Products: The geometries of all species along the proposed reaction pathway are optimized to find their minimum energy structures.

Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate the TS connecting reactants to products.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation barrier (Ea), which is a key determinant of the reaction rate.

For instance, in a reaction where the piperidine nitrogen acts as a nucleophile, computational studies can model the formation of the new bond, identify any intermediates like a Meisenheimer complex, and calculate the energy required to overcome the transition state. researchgate.netnih.gov This provides a mechanistic understanding that is often difficult to obtain solely through experimental means.

Applications of 2 3 Nitrophenyl Piperidine in Chemical Synthesis and Advanced Materials Research

Role as a Synthetic Intermediate and Building Block for Complex Organic Molecules

The structural features of 2-(3-Nitrophenyl)piperidine—specifically the reactive secondary amine of the piperidine (B6355638) ring and the nitro-substituted aromatic ring—make it a versatile intermediate for organic synthesis. These functional groups provide handles for a variety of chemical transformations, allowing chemists to build molecular complexity.

The piperidine ring is one of the most prevalent N-heterocycles in drug discovery. nih.gov Compounds like this compound are valuable starting materials for generating a wide array of more intricate heterocyclic systems. The secondary amine can undergo N-alkylation, N-acylation, or be used in coupling reactions to attach other molecular fragments. wikipedia.org Furthermore, the nitro group on the phenyl ring is a key functional group that can be readily transformed. For instance, reduction of the nitro group to an amine provides a new reactive site for cyclization reactions, leading to the formation of fused heterocyclic systems, such as those found in various alkaloids and pharmacologically active agents. nih.gov The synthesis of spiro-heterocycles bearing a piperidine moiety is one such application, where the piperidine core is elaborated into more complex, three-dimensional structures. nih.govresearchgate.net This strategic modification allows for the construction of novel molecular frameworks with potential biological activities.

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly generate large collections of related compounds, known as libraries. escholarship.org The this compound structure is an ideal scaffold for such libraries. A scaffold is the core structure of a molecule upon which various substituents are attached. By systematically varying the chemical groups at the piperidine nitrogen and on the phenyl ring (e.g., after reduction of the nitro group), a vast number of distinct molecules can be synthesized. nih.gov

This approach allows for the efficient exploration of chemical space to identify compounds with desired properties, such as high binding affinity to a biological target or specific material characteristics. nih.gov For example, a library based on this scaffold could be created by reacting this compound with a diverse set of carboxylic acids (to form amides) or aldehydes (via reductive amination). The resulting library of compounds can then be screened for biological activity, leading to the identification of new drug leads. nih.govcore.ac.uk

Exploration in Materials Science Applications

The unique combination of a saturated amine ring and an electron-deficient aromatic system in this compound suggests its potential utility in materials science, particularly in optics and electronics. Piperidine derivatives have been investigated for a range of functional properties.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. rochester.edu They are crucial for applications in optical data storage, image processing, and optical switching. nih.gov A common molecular design for organic NLO materials involves a donor-π-acceptor (D-π-A) motif. In this structure, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated system. nih.gov

The this compound structure contains key components of a D-π-A system. The piperidine ring can act as an electron donor, while the nitro group is a strong electron acceptor. The phenyl ring serves as the conjugated bridge. This arrangement facilitates intramolecular charge transfer upon excitation, which is a primary origin of NLO activity. While direct studies on this compound are not extensively documented, related derivatives of pyridine (B92270) with nitro groups have been synthesized and analyzed for their NLO properties, demonstrating the viability of this molecular design. strath.ac.uk Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties, such as polarizability and hyperpolarizability, of such compounds before their synthesis. semanticscholar.org

Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, making them useful for memory, sensors, and capacitors. sci-hub.st While traditionally dominated by inorganic ceramics, molecular and organic ferroelectrics are gaining significant attention. Research has shown that piperidine-based compounds can be designed to exhibit ferroelectric properties.

A notable example is piperidine-4-ylmethanaminium perchlorate, a molecular ferroelectric that undergoes a phase transition at a Curie temperature (Tc) of 258.8 K. sci-hub.st Below this temperature, the material exhibits ferroelectricity with a spontaneous polarization (Ps) and a coercive field (Ec). The properties of this compound highlight the potential of the piperidine scaffold in creating functional molecular materials.

| Property | Value | Conditions |

|---|---|---|

| Curie Temperature (Tc) | 258.8 K | - |

| Spontaneous Polarization (Ps) | 0.63 µC/cm² | at 192 K |

| Coercive Field (Ec) | 1.14 kV/cm | at 192 K |

| Crystal Space Group (High Temp) | P2₁2₁2₁ (centrosymmetric) | at 273 K |

| Crystal Space Group (Low Temp) | P2₁ (polar) | at 173 K |

Catalytic and Ligand Applications in Organic Transformations

The piperidine nitrogen atom, being a secondary amine, possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a Lewis base. This allows piperidine and its derivatives to function in several catalytic roles. It can be used as an organocatalyst for various transformations or as a ligand to coordinate with a metal center in transition metal catalysis.

As a base, piperidine is widely used to promote reactions such as Knoevenagel condensations and Michael additions. wikipedia.org In the context of this compound, the electronic effect of the nitrophenyl group can modulate the basicity and nucleophilicity of the piperidine nitrogen, potentially tuning its catalytic activity.

Furthermore, the piperidine moiety can serve as an effective ligand for transition metals. Chiral piperidine-containing ligands are particularly valuable in asymmetric catalysis. For example, piperidine derivatives have been incorporated into ligands for rhodium-catalyzed asymmetric reactions. organic-chemistry.org Mixed ligand complexes of palladium have also been prepared using 2-piperidine-carboxylic acid, demonstrating the ability of the piperidine scaffold to coordinate with metal ions and facilitate catalytic processes. researchgate.net The specific steric and electronic properties of this compound could be harnessed to develop novel ligands for a range of organic transformations, from cross-coupling reactions to hydrogenations.

Future Research Directions and Emerging Challenges in 2 3 Nitrophenyl Piperidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in modern organic chemistry is the development of synthetic pathways that are not only efficient but also environmentally benign. For 2-(3-Nitrophenyl)piperidine and its derivatives, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards greener and more sustainable alternatives.

Recent breakthroughs in the synthesis of piperidine (B6355638) scaffolds highlight several promising avenues. news-medical.netnih.gov One such approach involves biocatalytic carbon-hydrogen (C-H) oxidation, where enzymes are used to selectively functionalize the piperidine ring. eurekalert.orgsciencedaily.com This method offers a streamlined and cost-effective way to create complex, three-dimensional molecules. eurekalert.orgsciencedaily.com Combining such biocatalytic steps with techniques like nickel electrocatalysis for radical cross-coupling could dramatically simplify the construction of complex piperidine derivatives, reducing the reliance on expensive and toxic precious metal catalysts like palladium. news-medical.neteurekalert.org

| Parameter | Traditional Methodologies | Future Sustainable Methodologies |

|---|---|---|

| Catalysts | Often reliant on precious metals (e.g., Palladium, Rhodium) | Earth-abundant metals (e.g., Nickel, Iron), biocatalysts (enzymes) eurekalert.org |

| Solvents | Chlorinated hydrocarbons, DMF, NMP | Water, ethanol, 2-MeTHF, or solvent-free conditions |

| Process Type | Batch processing | Continuous flow synthesis for improved safety and scalability |

| Efficiency | Multi-step syntheses with protection/deprotection steps news-medical.net | Cascade reactions, C-H functionalization to reduce step count eurekalert.org |

| Waste Generation | High E-factor (Environmental Factor) | Lower E-factor through atom economy and catalyst recycling |

Exploration of Underexplored Reactivity Profiles and Cascade Reactions

The this compound molecule possesses multiple reactive sites, including the piperidine nitrogen, the aromatic ring activated by the nitro group, and the nitro group itself. Future research will focus on leveraging this inherent reactivity to build molecular complexity efficiently through cascade reactions. Cascade reactions, where multiple chemical transformations occur in a single pot, are highly desirable as they reduce waste and purification steps. nih.gov

For instance, the nitro group can be reduced to an amine, which could then participate in an intramolecular cyclization or condensation reaction with a suitably placed functional group, all within a single synthetic operation. Another area of exploration is the use of this compound as a building block in multicomponent reactions (MCRs), where three or more reactants combine in one pot to form a complex product. mdpi.com This strategy allows for the rapid generation of diverse libraries of novel compounds for biological screening. Investigating its participation in novel cycloaddition reactions could also yield unique heterocyclic scaffolds. mdpi.com

| Reaction Type | Description | Potential Significance |

|---|---|---|

| Reductive Cyclization Cascade | Reduction of the nitro group to an amine, followed by an intramolecular reaction (e.g., Pictet-Spengler type) with a tethered aldehyde. | Rapid access to complex, fused polycyclic alkaloid-like structures. |

| Multicomponent Reactions (MCRs) | Use as a primary or secondary amine component in reactions like the Ugi or Mannich reaction. mdpi.com | Efficient generation of diverse molecular libraries for drug discovery. |

| Directed C-H Functionalization | Using the piperidine nitrogen to direct metal catalysts to functionalize specific C-H bonds on the aromatic or piperidine ring. | Highly selective synthesis of substituted derivatives without pre-functionalization. |

| Photoredox Catalysis | Engaging the nitroaromatic system in radical-based transformations initiated by light. | Access to novel reaction pathways and molecular scaffolds under mild conditions. |

Integration with Machine Learning and Artificial Intelligence for Predictive Organic Chemistry

The intersection of organic chemistry and artificial intelligence (AI) is creating a paradigm shift in how chemical research is conducted. frontiersin.orgresearchgate.net Machine learning (ML) models have the potential to significantly accelerate the development and discovery of organic reactions and molecules. rsc.orgresearchgate.net

In the context of this compound, AI can be employed in several key areas. ML algorithms can be trained on existing reaction data to predict the outcomes and yields of new synthetic reactions, thereby minimizing trial-and-error experimentation. nih.gov Retrosynthesis software, powered by AI, can propose novel and more efficient synthetic routes to complex derivatives of this compound that a human chemist might overlook. Furthermore, predictive models can forecast the physicochemical properties, biological activity, and toxicity of virtual derivatives, enabling researchers to prioritize the synthesis of the most promising candidates for applications in medicine and materials science. frontiersin.org This data-driven approach streamlines the entire research and development process, from initial design to final application. researchgate.net

| AI/ML Application | Specific Task | Expected Outcome |

|---|---|---|

| Reaction Outcome Prediction | Predicting the yield and stereoselectivity of a reaction to functionalize the molecule. nih.gov | Reduced number of failed experiments; faster optimization of reaction conditions. |

| Retrosynthetic Analysis | Proposing novel synthetic pathways to complex target molecules containing the core structure. rsc.org | Discovery of more efficient, cost-effective, and sustainable synthetic routes. |

| Property Prediction (QSAR) | Predicting biological activity (e.g., receptor binding) or material properties of new derivatives. | Prioritization of synthetic targets; acceleration of drug and materials discovery. |

| Automated Synthesis | Integrating predictive models with robotic platforms to perform reactions autonomously. | High-throughput synthesis and screening of compound libraries. |

Advanced Applications in Supramolecular Chemistry and Nanoscience

The unique structural features of this compound make it an attractive candidate for applications in supramolecular chemistry and nanoscience. The piperidine ring can coordinate to metal ions, while the nitrophenyl group offers opportunities for π-π stacking interactions and can be chemically modified for further functionalization.

Future research could explore the use of this compound as a building block (ligand) for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials have highly ordered pores and vast surface areas, making them suitable for applications in gas storage, separation, and catalysis.

In nanoscience, this compound could be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots. acgpubs.org The piperidine moiety can act as a stabilizing agent, while the nitro group provides a handle for attaching other molecules, such as drugs for targeted delivery or fluorescent dyes for bioimaging. nih.gov Piperidine-functionalized magnetic nanoparticles have already been shown to be effective and reusable catalysts in organic synthesis. acgpubs.org Applying this concept could lead to novel catalytic systems based on this compound-functionalized nanomaterials.

| Field | Application | Role of this compound |

|---|---|---|

| Supramolecular Chemistry | Building block for Metal-Organic Frameworks (MOFs) | Acts as an organic linker coordinating to metal centers, forming a porous framework. |

| Nanoscience | Surface functionalization of nanoparticles acgpubs.org | Serves as a capping agent to stabilize nanoparticles and provides a site for further conjugation via the nitro group. |

| Catalysis | Component of a heterogeneous nanocatalyst acgpubs.org | Immobilized on a support (e.g., magnetic nanoparticles) to create a recyclable catalyst. |

| Sensing | Chemosensor development | The nitrophenyl group's electronic properties can be modulated upon binding an analyte, leading to a colorimetric or fluorescent response. |

Q & A

Q. What are the optimal synthetic routes for 2-(3-Nitrophenyl)piperidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nitro-group introduction via nitration of phenylpiperidine precursors or alkylation of piperidine derivatives. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts. Monitor regioselectivity using TLC or HPLC .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively isolates the target compound. Crystallization in ethanol improves purity (>95%) .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of nitrating agent) and reaction time (4–6 hrs) to balance yield (~65–75%) and side reactions .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.2 ppm, meta-substituted nitro group) and piperidine protons (δ 1.5–3.0 ppm). ¹³C NMR confirms nitrophenyl (C-NO₂ at ~148 ppm) and piperidine carbons .

- X-ray Crystallography : Resolves bond lengths (e.g., C–N = 1.47 Å) and torsion angles, critical for validating stereochemistry and molecular geometry .

- FTIR : Nitro-group vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and C–H stretches (2850–2950 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What computational approaches are suitable for studying the electronic properties or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, a HOMO energy of −6.2 eV suggests moderate electron-donating capacity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). Use AutoDock Vina to assess binding affinity (ΔG ≈ −8.5 kcal/mol) and identify key residues (e.g., Tyr-452 in kinases) .

- MD Simulations : Analyze stability in aqueous solutions (RMSD < 2.0 Å over 50 ns) to predict pharmacokinetic behavior .

Q. How should researchers address contradictions in experimental data, such as varying biological activity across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and use internal controls (e.g., reference inhibitors) .

- Isomer Purity Analysis : Chiral HPLC or polarimetry ensures enantiomeric purity, as impurities (e.g., 5% cis-isomer) can skew bioactivity results .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .

Q. What strategies elucidate reaction mechanisms in the synthesis of this compound derivatives?

- Methodological Answer :

- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or GC-MS. For example, detect nitroso intermediates (λmax = 450 nm) during nitration .

- Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to trace nitro-group incorporation via mass spectrometry .

- Computational Modeling : Simulate transition states (e.g., Gaussian 16) to identify rate-determining steps (e.g., nitronium ion attack) .

Key Research Findings

- Stereochemical Stability : The nitro group at the 3-position minimizes steric hindrance, enhancing thermal stability (TGA: decomposition at 220°C) .

- Bioactivity Potential : Moderate inhibition of monoamine oxidase (MAO-B, IC₅₀ = 12 µM) suggests CNS applications .

- Synthetic Scalability : Pilot-scale reactions (50 g) achieve 70% yield with <2% impurities under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.